molecular formula C5H3N3O2 B2842513 Furan-3-carbonyl azide CAS No. 113222-54-1

Furan-3-carbonyl azide

Cat. No. B2842513
CAS RN: 113222-54-1
M. Wt: 137.098
InChI Key: HEPRNHUAJNVNDN-UHFFFAOYSA-N
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Description

Furan-3-carbonyl azide is a derivative of furan, a five-membered aromatic heterocycle . Furan derivatives are important building blocks in organic chemistry and are known for their reactivity . They are also part of the furan platform chemicals, which are directly available from biomass .


Synthesis Analysis

The synthesis of furan derivatives, including this compound, involves various methods. One such method is the reductive amination or hydrogen-borrowing amination mechanisms . Another method involves the chlorination of furoic acid by thionyl chloride .


Molecular Structure Analysis

This compound, like other furan derivatives, has a furan ring in its structure . The furan ring is a five-membered aromatic heterocycle containing one oxygen atom .

Scientific Research Applications

Conversion to Isocyanates

Furan-3-carbonyl azide and related compounds undergo a process known as the Curtius Rearrangement, transforming into isocyanates. This transition, studied via Differential Scanning Calorimetry, is significant in the context of synthesizing isocyanates from heteroaroyl azides, like this compound (Salatelli & Zanirato, 2002).

Synthesis of 2-Amido Substituted Furans

This compound plays a pivotal role in the synthesis of 2-amido substituted furans. The thermolysis of this compound leads to a Curtius rearrangement, resulting in furanyl isocyanate, which is further utilized in various chemical reactions (Padwa, Crawford, Rashatasakhon, & Rose, 2003).

Catalysis and Heterocycle Synthesis

This compound is also involved in the synthesis of furans through catalytic processes. One such example includes the Co(III)-catalyzed synthesis of furans via C–H bond functionalization, addition, and cyclization cascades, illustrating its use in pharmaceutical, agrochemical, and materials research (Hummel & Ellman, 2014).

Development of Biobased Furanic Materials

This compound is crucial in the synthesis and characterization of furanic compounds, contributing to the development of high-performance furan-based polymers with applications in materials science (Cureton & Scala, 2013).

Azide Transformation and Novel Compound Synthesis

In another application, this compound is used in the formation of azulene derivatives from 2H-cyclohepta[b]furan-2-one derivatives. This process demonstrates the compound's versatility in synthesizing novel chemical structures (Nozoe, Takase, Nakazawa, & Fukuda, 1971).

Safety and Hazards

Furan derivatives can be hazardous. They are extremely flammable and can cause skin irritation, serious eye irritation, and genetic defects. They may also cause cancer and damage to organs through prolonged or repeated exposure .

Future Directions

The future of furan derivatives, including Furan-3-carbonyl azide, lies in the development of more efficient and stable heterogeneous catalysts for their synthesis . The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil . The key factors affecting catalytic performances, such as active metals, supports, promoters, reaction solvents, and conditions, are being studied and discussed in depth .

properties

IUPAC Name

furan-3-carbonyl azide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2/c6-8-7-5(9)4-1-2-10-3-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPRNHUAJNVNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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